molecular formula C11H12ClN3S B589137 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole CAS No. 1330173-07-3

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole

Cat. No.: B589137
CAS No.: 1330173-07-3
M. Wt: 253.748
InChI Key: JKDFFXCLXIRDAK-UHFFFAOYSA-N
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Description

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: is a chemical compound that belongs to the class of benzothiazoles It is characterized by the presence of a chlorine atom at the 5th position and a piperazine ring attached to the 3rd position of the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole typically involves the reaction of 5-chloro-2-aminobenzothiazole with piperazine. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions. The mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It exhibits promising biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of therapeutic agents for various diseases .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers with enhanced properties .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is unique due to the presence of both the chlorine atom and the piperazine ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-chloro-3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFFXCLXIRDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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